[(3E)-3-(2-acetylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid
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Overview
Description
2-{3-[(E)-2-ACETYLHYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(E)-2-ACETYLHYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID typically involves the reaction of indole derivatives with hydrazones. One common method involves the condensation of 2-oxo-2,3-dihydro-1H-indole-3-acetic acid with acetylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(E)-2-ACETYLHYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-{3-[(E)-2-ACETYLHYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-{3-[(E)-2-ACETYLHYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with enzymes, altering their activity. Additionally, the indole moiety can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2-Acetylhydrazine derivatives: Compounds with similar hydrazone groups but different core structures.
Uniqueness
2-{3-[(E)-2-ACETYLHYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID is unique due to its combination of an indole core and a hydrazone group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N3O4 |
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Molecular Weight |
261.23 g/mol |
IUPAC Name |
2-[3-(acetyldiazenyl)-2-hydroxyindol-1-yl]acetic acid |
InChI |
InChI=1S/C12H11N3O4/c1-7(16)13-14-11-8-4-2-3-5-9(8)15(12(11)19)6-10(17)18/h2-5,19H,6H2,1H3,(H,17,18) |
InChI Key |
DPKWVOLQTIFJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=NC1=C(N(C2=CC=CC=C21)CC(=O)O)O |
Origin of Product |
United States |
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